molecular formula C19H17NO4 B2937451 Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate CAS No. 923145-87-3

Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate

Cat. No.: B2937451
CAS No.: 923145-87-3
M. Wt: 323.348
InChI Key: SPECOMZCFDFRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate is a benzoate ester derivative featuring a 3-methylbenzofuran-2-carboxamido substituent at the para position of the benzene ring. The compound’s structure combines a benzofuran moiety—a heterocyclic system known for bioactivity—with an amide-linked benzoate ester. Its structural analogs, however, highlight the importance of substituents in modulating reactivity, solubility, and biological activity .

Properties

IUPAC Name

ethyl 4-[(3-methyl-1-benzofuran-2-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-3-23-19(22)13-8-10-14(11-9-13)20-18(21)17-12(2)15-6-4-5-7-16(15)24-17/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPECOMZCFDFRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base such as sodium carbonate.

    Amidation Reaction: The benzofuran derivative is then subjected to an amidation reaction with 4-aminobenzoic acid to form the carboxamido group.

    Esterification: Finally, the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid, yields this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxamido group to an amine group.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzofuran derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 4-Substituted Benzoate Derivatives

Compound Name Substituent Group Linking Group Key Properties/Potential Applications
Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate 3-methylbenzofuran-2-carboxamido Amide Likely bioactive (benzofuran derivatives often exhibit antimicrobial/antioxidant activity)
I-6230 4-(pyridazin-3-yl)phenethyl Amino Research chemicals (pyridazine moiety may influence binding affinity)
I-6273 4-(methylisoxazol-5-yl)phenethyl Amino Material science (isoxazole rings enhance thermal stability)
I-6373 4-(3-methylisoxazol-5-yl)phenethyl Thio Improved lipophilicity (thioether linker increases membrane permeability)
I-6473 4-(3-methylisoxazol-5-yl)phenethoxy Ethoxy Enhanced solubility (ethoxy groups reduce crystallinity)
Ethyl 4-(dimethylamino)benzoate Dimethylamino Direct attachment High reactivity in resin polymerization (superior degree of conversion vs. methacrylate analogs)

Key Observations:

Linker Influence: Thio and ethoxy linkers (e.g., I-6373, I-6473) alter physicochemical properties like solubility and permeability compared to amide or amino linkers.

Benzofuran Advantage : The 3-methylbenzofuran group in the target compound may confer antioxidant or antimicrobial properties, as benzofuran derivatives are well-documented in drug discovery .

Physicochemical and Reactivity Profiles

  • Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin formulations compared to methacrylate-based amines, achieving superior degrees of conversion . By analogy, the amide group in this compound may reduce electrophilicity, favoring stability over reactivity.
  • Solubility : Ethoxy-linked derivatives (e.g., I-6473) exhibit enhanced solubility in organic solvents, whereas thioether linkers (I-6373) improve lipid membrane penetration .
  • Thermal Stability : Isoxazole-containing compounds (I-6273, I-6373) likely benefit from the rigid heterocyclic structure, increasing thermal resistance compared to benzofuran analogs .

Biological Activity

Ethyl 4-(3-methylbenzofuran-2-carboxamido)benzoate is a benzofuran derivative that has garnered attention in recent years for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure

The compound features a unique structure characterized by a benzofuran core with a 3-methyl group and an ethyl ester moiety. The presence of the carboxamido group enhances its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Benzofuran Core : Synthesized through cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate.
  • Amidation Reaction : The benzofuran derivative undergoes amidation with 4-aminobenzoic acid.
  • Esterification : Finally, esterification with ethanol yields the target compound.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer activity. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Against Leukemia Cells : A related benzofuran compound showed an IC50 value of 5 μM against K562 leukemia cells, indicating potent cytotoxicity without affecting normal cells .
  • Inhibition of Cancer Pathways : Studies have shown that derivatives can inhibit critical pathways such as AKT signaling in lung adenocarcinoma cells, leading to reduced cell proliferation .

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties:

  • Broad-Spectrum Activity : Some derivatives have demonstrated significant antibacterial and antifungal activities, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. This mechanism is crucial for developing therapeutic agents targeting inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the positioning of substituents on the benzofuran ring significantly influences biological activity:

  • Importance of Substituents : The presence of the N-phenethyl carboxamide group enhances antiproliferative activity, while modifications at specific positions can either enhance or diminish activity .
  • Critical Functional Groups : The presence of hydrogen-donating groups has been linked to favorable interactions with biological targets, enhancing cytotoxic properties .

Comparative Analysis of Similar Compounds

Compound NameIC50 (μM)Biological Activity
This compoundTBDAnticancer, Antimicrobial
Ethyl 4-(2-benzofurancarboxamido)benzoateTBDAnticancer
Ethyl 4-(5-methylbenzofuran-2-carboxamido)benzoateTBDAnticancer

Recent Findings

Recent studies have highlighted the potential of this compound in various therapeutic contexts:

  • In Vitro Studies : Testing against different cancer cell lines has shown promising results in inhibiting cell growth and inducing apoptosis.
  • In Vivo Models : Animal studies are ongoing to evaluate the efficacy and safety profile of this compound in treating cancer and inflammatory diseases.

Clinical Relevance

The unique structural characteristics of this compound make it a candidate for further clinical investigation, particularly in oncology and infectious disease treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.